molecular formula C17H16N2O4S B13354852 5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid

5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid

Cat. No.: B13354852
M. Wt: 344.4 g/mol
InChI Key: CYDAFOOQPGIAEL-UHFFFAOYSA-N
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Description

5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid is a synthetic organic compound characterized by a hydroxybenzoic acid backbone substituted with a carbamothioyl-urea linkage and a 4-ethylphenyl group. This structure combines a polar carboxylic acid moiety with aromatic and thiourea functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

5-[(4-ethylbenzoyl)carbamothioylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H16N2O4S/c1-2-10-3-5-11(6-4-10)15(21)19-17(24)18-12-7-8-14(20)13(9-12)16(22)23/h3-9,20H,2H2,1H3,(H,22,23)(H2,18,19,21,24)

InChI Key

CYDAFOOQPGIAEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride.

    Amidation Reaction: The 4-ethylbenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Thioamide Formation: The amide is further reacted with a thiol reagent to introduce the carbothioyl group.

    Coupling with Hydroxybenzoic Acid: Finally, the thioamide intermediate is coupled with 2-hydroxybenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The thioamide group (-N-C(=S)-NH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces 5-amino-2-hydroxybenzoic acid and 4-ethylbenzamide, releasing H2_2S .

  • Basic hydrolysis : Yields the corresponding carboxylate salt and thiocyanate derivatives.

Mechanistic Pathway

Thioamide+H2OH+/OHAmide+H2S+Byproducts\text{Thioamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Amide} + \text{H}_2\text{S} + \text{Byproducts}

This reactivity is critical in medicinal applications as a controlled H2_2S donor .

Esterification and Derivatization

The carboxylic acid group participates in esterification:

  • Methanol/H2_2SO4_4 : Forms methyl 5-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoate .

  • Selective esterification : The hydroxy group at position 2 remains unaffected under mild conditions.

Key Data

ReagentProductReaction TimeYield
CH3_3OH, H2_2SO4_4Methyl ester12 hr75%
C2_2H5_5OH, HClEthyl ester10 hr68%

Nucleophilic Substitution

The electron-deficient carbonyl carbon in the thioamide group is susceptible to nucleophilic attack:

  • Ammonia : Forms a urea derivative.

  • Grignard reagents : Adds alkyl/aryl groups to the carbonyl.

Example Reaction

Compound+R-Mg-XR-substituted derivative+MgX(OH)\text{Compound} + \text{R-Mg-X} \rightarrow \text{R-substituted derivative} + \text{MgX(OH)}

Biochemical Interactions

The thioamide group acts as an H2_2S donor via enzymatic pathways:

  • Cystathionine β-synthase (CBS) : Catalyzes H2_2S release, contributing to vasodilation and anti-inflammatory effects .

  • Thiosulfate reductase : Converts intermediate sulfur species to sulfite .

EnzymeSubstrateProductRole
CBSThioamideH2_2SRedox signaling
3-MSTThiocysteinePersulfidesCellular protection

Oxidation and Reduction

  • Oxidation : The thioamide group oxidizes to sulfonic acid derivatives using H2_2O2_2.

  • Reduction : LiAlH4_4 reduces the thioamide to a secondary amine .

Coupling Reactions

The aromatic rings engage in cross-coupling:

  • Suzuki-Miyaura : Pd-catalyzed coupling with arylboronic acids modifies the 4-ethylphenyl group .

  • Buchwald-Hartwig : Introduces amino groups at the ortho position of the benzoic acid .

Scientific Research Applications

5-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features include:

  • Hydroxybenzoic acid core : Provides acidity and hydrogen-bonding capacity.
  • 4-Ethylphenyl group : Imparts hydrophobicity and influences steric effects.
Table 1: Structural Analogues and Key Substituents
Compound Name / ID Core Structure Substituents/Functional Groups Evidence Source
5-((4-Ethylphenyl)methyl)-2-hydroxybenzoic acid derivative Phosphonic acid backbone 4-Ethylphenyl, phosphonic acid, hydroxyl
5-(4-Ethylphenyl)-2-methylnaphthofuran-3-carboxylic acid Naphthofuran-carboxylic acid 4-Ethylphenyl, sulfonamide, methyl group
IM-3 (5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione) Imidazolidin-2,4-dione 4-Ethylphenyl, phenyl, diketone
C29 (5-(4-Ethylphenyl)-2-(tetrazolylmethyl)-tetrazole) Tetrazole backbone 4-Ethylphenyl, tetrazole, methyltetrazole

Key Observations :

  • The 4-ethylphenyl group is a common hydrophobic substituent across analogs, but its position and electronic effects vary with the core structure.
  • Hydroxybenzoic acid derivatives (e.g., ) exhibit higher polarity compared to naphthofuran or imidazolidinone analogs, impacting solubility and bioavailability.

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Solubility Key Spectral Data (NMR/HRMS) Evidence Source
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione 206–208 Ethanol-soluble 1H NMR (DMSO-d6): δ 8.21 (d, 2H), 6.78 (s, 1H)
IM-3 (imidazolidin-2,4-dione derivative) Not reported Moderate in DMSO HRMS: [M + H]+ = 325.12
C29 (tetrazole derivative) Not reported Aqueous ethanol 13C NMR: δ 121.5 (tetrazole C), 145.2 (aryl C)

Key Observations :

  • Melting points for hydroxybenzoic acid derivatives (e.g., ) are generally higher (200+ °C) due to hydrogen bonding, whereas heterocyclic analogs (e.g., tetrazoles, imidazolidinones) may have lower thermal stability .
  • HRMS and NMR data for analogs suggest distinct electronic environments for the 4-ethylphenyl group, with upfield shifts in aromatic protons depending on electron-withdrawing/donating substituents .

Key Observations :

  • Catalyst-free synthesis () offers eco-friendly advantages but may limit functional group compatibility compared to Strecker-based routes ().
  • Yields for heterocyclic analogs (70–74%) are comparable across methods, though scalability depends on reagent availability .

Biological Activity

5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid, commonly referred to as a derivative of salicylic acid, has garnered attention for its potential biological activities. The compound's structure, featuring a carbamothioyl group and a hydroxybenzoic acid moiety, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymatic pathways. The carbamothioyl group is hypothesized to act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This interaction can lead to alterations in metabolic processes and cellular signaling pathways.

Antimicrobial Activity

Research has shown that salicylic acid derivatives exhibit antimicrobial properties. The presence of the carbamothioyl group may enhance these effects by disrupting bacterial cell wall synthesis or interfering with metabolic functions.

  • Case Study : A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that the structural modifications could lead to increased potency against resistant strains.

Anticancer Properties

The compound's potential as an anticancer agent has been explored due to its structural similarity to known chemotherapeutics.

  • Research Findings : In vitro studies indicated that derivatives of salicylic acid can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Specific concentrations were found to significantly reduce viability in breast and colon cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Mechanistic Insights : The compound may modulate inflammatory pathways by downregulating NF-kB signaling, which is crucial for the expression of inflammatory mediators.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid?

Answer:
A catalyst-free aqueous ethanol-mediated synthesis is a viable approach for structurally similar thiourea derivatives (e.g., carbamate analogs). Key steps include:

Coupling Reactions : React 2-hydroxybenzoic acid derivatives with carbamothioyl isocyanate intermediates under mild conditions (20–25°C, 12–24 hours).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

Purity Validation : Confirm via HPLC (≥98% purity) and NMR (e.g., ¹H NMR for thiourea NH signals at δ 10.2–11.5 ppm) .

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:
Standard characterization includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), thiourea NH (δ ~10–11 ppm), and hydroxybenzoic acid COOH (δ ~12–13 ppm).
    • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
  • Thermal Analysis : Determine melting point (mp) via differential scanning calorimetry (DSC); similar benzoic acid derivatives exhibit mp ranges of 180–220°C .
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide biological assay design .

Advanced: How can conflicting bioactivity data across assays be resolved?

Answer:
Contradictions often arise from assay conditions. Mitigation strategies:

Standardized Controls : Use 4-hydroxybenzoic acid derivatives (e.g., 4-aminosalicylic acid) as internal benchmarks for antioxidant or enzyme inhibition assays .

Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives from aggregation or solvent effects .

Cellular vs. Cell-Free Assays : Compare results in isolated enzymes versus whole-cell systems to assess membrane permeability .

Advanced: What experimental designs are optimal for evaluating environmental persistence?

Answer:
Adopt a tiered approach based on long-term environmental fate studies:

Laboratory Studies :

  • Hydrolysis : Incubate in pH 4–9 buffers (25–50°C) for 30 days; monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products .

Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation potential .

Advanced: How can computational methods optimize derivative synthesis for enhanced bioactivity?

Answer:
Combine:

Retrosynthetic Analysis : Use AI tools (e.g., PubChem’s Template_relevance models) to predict feasible routes for introducing substituents (e.g., fluoro or methoxy groups) .

Docking Studies : Model interactions with target proteins (e.g., cyclooxygenase-2) to prioritize derivatives with improved binding affinity .

QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters with bioactivity to guide structural modifications .

Basic: What storage conditions ensure compound stability?

Answer:

  • Short-Term : Store at 4°C in amber vials under nitrogen to prevent oxidation of the thiourea moiety .
  • Long-Term : Lyophilize and keep at -20°C in sealed containers with desiccants (e.g., silica gel) .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Answer:

Kinetic Assays : Perform Michaelis-Menten analyses to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to confirm direct interaction with the enzyme .

Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., cysteine-to-alanine) to test if inhibition relies on thiourea-thiol interactions .

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